molecular formula C15H24N2O B1205815 alpha-Isolupanine CAS No. 486-87-3

alpha-Isolupanine

Cat. No.: B1205815
CAS No.: 486-87-3
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-IGQOVBAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of alpha-Isolupanine involves synthetic routes and specific reaction conditions. detailed information on the exact synthetic routes and industrial production methods is limited. Generally, the synthesis of such compounds involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Alpha-Isolupanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha-Isolupanine has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of alpha-Isolupanine involves its interaction with specific molecular targets and pathways. detailed information on the exact mechanism and molecular targets is limited. Further research is needed to fully understand how the compound exerts its effects .

Comparison with Similar Compounds

Alpha-Isolupanine is compared with other similar compounds such as lupanine, thalictroidine, and anagyrine. These compounds share similar structural features but differ in their specific properties and applications. This compound is unique due to its specific stereoisomeric form and its distinct molecular structure .

Properties

CAS No.

486-87-3

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1

InChI Key

JYIJIIVLEOETIQ-IGQOVBAYSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

Synonyms

alpha-isolupanine
lupanine
lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Isolupanine
Reactant of Route 2
alpha-Isolupanine
Reactant of Route 3
alpha-Isolupanine
Reactant of Route 4
alpha-Isolupanine
Reactant of Route 5
alpha-Isolupanine
Reactant of Route 6
alpha-Isolupanine
Customer
Q & A

Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?

A1: this compound frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.

Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?

A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including this compound, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.